molecular formula C22H22Cl2N4O5S2 B2491057 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887209-22-5

2-(2,4-dichlorophenoxy)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2491057
CAS RN: 887209-22-5
M. Wt: 557.46
InChI Key: YJDGSAYRIBOBTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves carbodiimide condensation catalysis, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. This method, characterized by convenience and speed, employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).

Molecular Structure Analysis

Structural analysis of similar compounds reveals V-shaped molecules with aromatic planes forming specific angles, leading to unique 3-D arrays through various intermolecular interactions. These include N–H⋯O, N–H⋯N, and C–H⋯π interactions, which contribute to their crystalline structure and properties (Boechat et al., 2011).

Chemical Reactions and Properties

The reactivity of such molecules can be highlighted through their synthesis processes, where functionalities like thiadiazole moieties are introduced, resulting in compounds with specific reactivities and potential antioxidant properties. For instance, the synthesis of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties demonstrates the potential for significant radical scavenging abilities, suggesting antioxidant properties (Lelyukh et al., 2021).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular orientation, are crucial for understanding the behavior of these molecules. Investigations into similar compounds, like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamides, reveal how specific orientations and hydrogen bonding can influence their structural configuration and stability (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and potential biological activities, are significant for their application in various fields. For example, the synthesis and evaluation of acetamide derivatives reveal insights into their chemical behavior and potential as pharmacological agents with specific activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013).

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives have been synthesized using carbodiimide condensation, highlighting efficient methods for preparing compounds with therapeutic potential (Yu et al., 2014). The synthesis processes are carefully designed to introduce specific functional groups, facilitating targeted biological activities.
  • Structural characterization of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has been performed, demonstrating the influence of intermolecular interactions on the 3-D arrangement of molecules (Boechat et al., 2011). This insight is crucial for understanding how structural nuances affect biological activity.

Antioxidant and Antitumor Evaluation

  • The antioxidant and antitumor potential of certain new N-substituted-2-amino-1,3,4-thiadiazoles has been evaluated, revealing promising activities that could be beneficial for developing novel therapeutic agents (Hamama et al., 2013). These findings support the exploration of related compounds for medical applications.
  • Novel 1,3,4-thia(oxa)diazole substituted compounds have shown significant antioxidant activity, with some compounds exhibiting radical scavenging abilities comparable to ascorbic acid (Lelyukh et al., 2021). This suggests a potential for these compounds in therapeutic contexts where oxidative stress is a concern.

Anticancer Activity

  • The synthesis and screening of new 2-(4-aminophenyl)benzothiazole derivatives, incorporating various heterocyclic rings, have shown considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). This highlights the therapeutic potential of structurally related compounds in oncology.

Antibacterial Agents

  • Synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines have been conducted to evaluate their antibacterial activity against various bacterial strains (Desai et al., 2008). The research into these compounds' antibacterial properties indicates their potential use in combating bacterial infections.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O5S2/c1-31-17-5-3-13(9-18(17)32-2)7-8-25-20(30)12-34-22-28-27-21(35-22)26-19(29)11-33-16-6-4-14(23)10-15(16)24/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGSAYRIBOBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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